2-[(4-Methylphenyl)amino]benzoic acid

AKR1C3 inhibitor Prostate cancer Castration-resistant prostate cancer

2-[(4-Methylphenyl)amino]benzoic acid (CAS 16524-23-5), also known as N-(p-tolyl)anthranilic acid or 4-methyldiphenylamine-2'-carboxylic acid, is an N-aryl anthranilic acid derivative belonging to the fenamate class of compounds. With a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry research.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 16524-23-5
Cat. No. B090794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylphenyl)amino]benzoic acid
CAS16524-23-5
Synonyms4-MDPACA
4-methyldiphenylamine-2'-carboxylic acid
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
InChIKeyDEFSEYPSVLNHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methylphenyl)amino]benzoic acid (CAS 16524-23-5): A Fenamate Scaffold for Targeted AKR1C3 Inhibitor Development


2-[(4-Methylphenyl)amino]benzoic acid (CAS 16524-23-5), also known as N-(p-tolyl)anthranilic acid or 4-methyldiphenylamine-2'-carboxylic acid, is an N-aryl anthranilic acid derivative belonging to the fenamate class of compounds . With a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry research [1].

Why Generic Fenamate Substitution Is Not Feasible for 2-[(4-Methylphenyl)amino]benzoic acid


In the fenamate class, minor structural modifications profoundly alter target engagement and isoform selectivity profiles. Systematic structure-activity relationship (SAR) studies have demonstrated that the position and nature of substituents on the N-phenyl ring dictate inhibitory potency and selectivity across aldo-keto reductase 1C isoforms (AKR1C1-4) and cyclooxygenase enzymes [1]. Consequently, substituting 2-[(4-Methylphenyl)amino]benzoic acid with a closely related analog such as flufenamic acid, mefenamic acid, or even a positional isomer will yield divergent biological outcomes, potentially compromising experimental reproducibility and hypothesis validation.

2-[(4-Methylphenyl)amino]benzoic acid: Quantified Differentiation from Fenamate Analogs


AKR1C3 Inhibitory Potency and Isoform Selectivity: Head-to-Head Comparison with Flufenamic Acid and Unsubstituted Analog

In a direct comparative enzyme inhibition study using recombinant human AKR1C3 and AKR1C2, 2-[(4-Methylphenyl)amino]benzoic acid (compound 1n) exhibited an IC50 of 0.36 μM against AKR1C3 and 1.46 μM against AKR1C2, yielding a selectivity ratio (IC50 AKR1C2 / IC50 AKR1C3) of 4 [1]. In the same assay system, the lead compound flufenamic acid (FLU, m-CF3 substitution) showed an IC50 of 0.05 μM against AKR1C3 and 0.37 μM against AKR1C2 (ratio 7), while the unsubstituted parent compound (1b, -H) displayed an IC50 of 1.52 μM against AKR1C3 and 0.44 μM against AKR1C2 (ratio 0.3) [1].

AKR1C3 inhibitor Prostate cancer Castration-resistant prostate cancer Steroid hormone biosynthesis

AKR1C3 vs. COX-2 Selectivity Profile: Cross-Study Comparison with Mefenamic Acid

In a separate SAR study evaluating N-phenylanthranilic acid derivatives, mefenamic acid demonstrated an AKR1C3 IC50 of 0.39 μM and a COX-2 IC50 of 225 μM, yielding a >570-fold selectivity for AKR1C3 [2]. While direct COX-2 inhibition data for 2-[(4-Methylphenyl)amino]benzoic acid are not available from the same study, the lead compounds from the J Med Chem 2012 series, which include the target compound, were reported to not inhibit COX-1 or COX-2 [1], suggesting that the p-methyl substitution may confer a COX-sparing phenotype similar to or greater than mefenamic acid.

COX-2 inhibitor Anti-inflammatory Prostaglandin synthesis Selectivity profiling

Ortho- vs. Meta-Carboxy Substitution: Positional Isomer Selectivity Divergence

The ortho-carboxylic acid configuration of 2-[(4-Methylphenyl)amino]benzoic acid (AKR1C3 IC50 = 0.36 μM; AKR1C2 IC50 = 1.46 μM) [1] differs markedly from its meta-carboxy positional isomer, 3-[(4-methylphenyl)amino]benzoic acid. The latter exhibits an AKR1C3 IC50 of 0.7 μM (700 nM) and an AKR1C2 IC50 of 56 μM (56,000 nM) [2], corresponding to an 80-fold selectivity for AKR1C3. In contrast, the target compound displays only a 4-fold selectivity for AKR1C3 over AKR1C2 [1].

Positional isomer Structure-activity relationship AKR1C3 selectivity Medicinal chemistry

Acute Toxicity Profile in Rodent Models: Quantitative Comparison with Mefenamic Acid

Acute toxicity studies in mice indicate an intraperitoneal LD50 of 250 mg/kg for 2-[(4-Methylphenyl)amino]benzoic acid, with an intravenous LD50 of 94 mg/kg . In comparison, the widely used fenamate mefenamic acid exhibits an oral LD50 of 630 mg/kg in mice . While route differences preclude direct quantitative comparison, these data establish a baseline safety profile for in vivo experimental planning.

In vivo toxicology LD50 Preclinical safety Fenamate

Optimal Research and Industrial Applications for 2-[(4-Methylphenyl)amino]benzoic acid


AKR1C3 Inhibitor Development for Castration-Resistant Prostate Cancer (CRPC)

2-[(4-Methylphenyl)amino]benzoic acid serves as a validated starting scaffold for designing selective AKR1C3 inhibitors, as demonstrated in the SAR study by Adeniji et al. [1]. The compound's moderate potency (IC50 = 0.36 μM) and balanced selectivity profile provide a baseline for iterative medicinal chemistry optimization aimed at enhancing AKR1C3 affinity while maintaining or improving isoform discrimination.

Control Compound in AKR1C Isoform Selectivity Assays

Given its well-characterized inhibition profile across AKR1C3 and AKR1C2, this compound can be employed as a reference control in enzymatic and cellular assays to benchmark the selectivity of novel AKR1C inhibitors [1]. Its distinct selectivity ratio (4-fold) contrasts with that of flufenamic acid (7-fold) and mefenamic acid (>500-fold) [2], enabling multiplexed assay validation.

Fragment-Based Drug Discovery and Scaffold Hopping

Vendors position 2-[(4-Methylphenyl)amino]benzoic acid as a fragment molecule for molecular linking, expansion, and modification . Its fenamate core is amenable to diverse chemical transformations, including amide formation, esterification, and aromatic substitution, facilitating the rapid generation of derivative libraries for screening campaigns.

In Vivo Pharmacology Studies Requiring COX-Sparing AKR1C3 Modulation

Because lead compounds from the same structural series do not inhibit COX-1 or COX-2 [1], 2-[(4-Methylphenyl)amino]benzoic acid represents a promising starting point for developing AKR1C3 modulators that avoid confounding anti-inflammatory effects. This property is particularly advantageous in prostate cancer xenograft models where COX-2 inhibition could independently influence tumor growth.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Methylphenyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.